4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde
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Overview
Description
4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₈H₈ClN₃O₂ and a molecular weight of 213.62 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde involves multiple steps. One common method includes the reaction of 4-chloro-2-methylpyrimidine-5-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one
- 6-(3-Hydroxyazetidin-1-yl)pyrimidine-4-carboxylic acid
Uniqueness
4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde is unique due to its specific structure, which includes a chloro group, a hydroxyazetidinyl group, and a pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H10ClN3O2 |
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Molecular Weight |
227.65 g/mol |
IUPAC Name |
4-chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H10ClN3O2/c1-5-11-8(10)7(4-14)9(12-5)13-2-6(15)3-13/h4,6,15H,2-3H2,1H3 |
InChI Key |
RKPQKQMQYCGJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C=O)N2CC(C2)O |
Origin of Product |
United States |
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